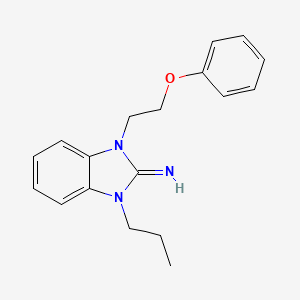![molecular formula C15H17N5OS B12496138 2-amino-6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12496138.png)
2-amino-6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex heterocyclic compound that features a unique fusion of triazole and quinazoline rings with a thiophene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors One common approach is the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole or quinazoline rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
Aplicaciones Científicas De Investigación
2-amino-6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-amino-6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazoloquinazoline derivatives and thiophene-containing heterocycles. Examples include:
- 2-amino-6,6-dimethyl-9-(furan-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
- 2-amino-6,6-dimethyl-9-(pyridin-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Uniqueness
The uniqueness of 2-amino-6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, enhances its electronic properties and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C15H17N5OS |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-amino-6,6-dimethyl-9-thiophen-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C15H17N5OS/c1-15(2)5-9-11(10(21)6-15)12(8-3-4-22-7-8)20-14(17-9)18-13(16)19-20/h3-4,7,12H,5-6H2,1-2H3,(H3,16,17,18,19) |
Clave InChI |
FAHOQKRUZUHDMY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(N3C(=NC(=N3)N)N2)C4=CSC=C4)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(3-chloro-2-methylphenyl)-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496059.png)
![2-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B12496060.png)
![Methyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496062.png)
![ethyl N-{1,3-benzodioxol-5-yl[1-(diphenylmethyl)-1H-tetrazol-5-yl]methyl}glycinate](/img/structure/B12496067.png)
![1-(2-Methyl-5,5-dioxido-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazin-6-yl)ethanone](/img/structure/B12496072.png)
![2-oxo-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B12496085.png)
![5-Methyl-2-phenyl-2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-dione](/img/structure/B12496087.png)
![N-{1-[1-(3-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyacetamide](/img/structure/B12496094.png)
![4-[(E)-piperidin-1-yldiazenyl]benzoic acid](/img/structure/B12496098.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496105.png)
![Methyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496116.png)

![Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496146.png)
![8-[(2-ethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12496147.png)
